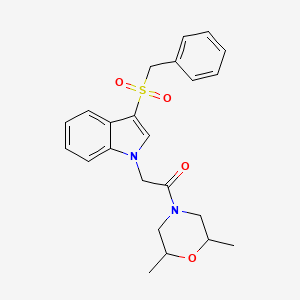
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone, also known as BIX 01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 by scientists at the University of North Carolina at Chapel Hill, and has since been used in a variety of biochemical and physiological studies.
Wirkmechanismus
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 works by binding to the active site of G9a and preventing it from methylating histone H3 at lysine 9. This leads to changes in chromatin structure and gene expression. 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1.
Biochemical and physiological effects:
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has been shown to have a variety of biochemical and physiological effects. It can induce differentiation of embryonic stem cells, promote apoptosis in cancer cells, and reduce inflammation in animal models of disease. 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 is its potency and specificity as a G9a inhibitor. It has been shown to have minimal off-target effects and is effective at low concentrations. However, one limitation of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 is its stability. It is prone to degradation in aqueous solutions and must be stored and handled carefully to maintain its activity.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294. One area of interest is the development of more stable and potent G9a inhibitors. Another area of interest is the use of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 in combination with other epigenetic modulators to achieve synergistic effects. Finally, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 may have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disease, and inflammatory disorders.
Synthesemethoden
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 can be synthesized using a multi-step process. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-(2-oxopropylidene)indolin-2-one. This intermediate is then reacted with benzylsulfonyl chloride to form 3-(benzylsulfonyl)indolin-2-one. Finally, the benzylsulfonyl group is replaced with a dimethylmorpholino group using 2,6-dimethylmorpholine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has been used in a variety of scientific research applications, including epigenetics, cancer research, and stem cell research. It is a potent inhibitor of G9a, a histone methyltransferase that plays a key role in the regulation of gene expression. By inhibiting G9a, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 can alter the epigenetic landscape of cells and affect gene expression.
Eigenschaften
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-17-12-25(13-18(2)29-17)23(26)15-24-14-22(20-10-6-7-11-21(20)24)30(27,28)16-19-8-4-3-5-9-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHZALFLBJTEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)



![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
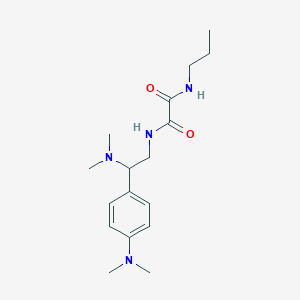
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
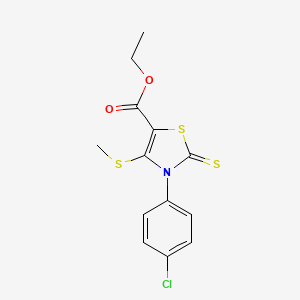
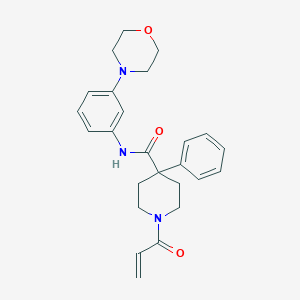

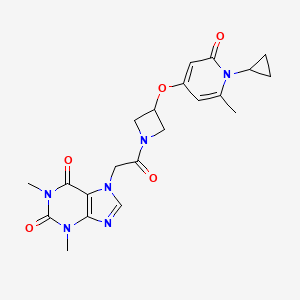
![2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2617879.png)